5-Isopropyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC9824978
Molecular Formula: C24H26N6
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N6 |
|---|---|
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | 3-phenyl-5-propan-2-yl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C24H26N6/c1-18(2)21-16-23(29-14-12-28(13-15-29)22-10-6-7-11-25-22)30-24(27-21)20(17-26-30)19-8-4-3-5-9-19/h3-11,16-18H,12-15H2,1-2H3 |
| Standard InChI Key | GXRAXHNLYBZOSO-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5 |
| Canonical SMILES | CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic system comprising a pyrazole ring fused to a pyrimidine ring. Key substituents include:
-
An isopropyl group at position 5, contributing to hydrophobic interactions.
-
A phenyl ring at position 3, enhancing aromatic stacking potential.
-
A 4-pyridin-2-ylpiperazinyl group at position 7, introducing hydrogen-bonding and metal-coordination capabilities.
The IUPAC name, 3-phenyl-5-propan-2-yl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine, reflects this substitution pattern.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C<sub>24</sub>H<sub>26</sub>N<sub>6</sub> |
| Molecular Weight | 398.5 g/mol |
| SMILES | CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5 |
| Topological Polar Surface Area | 75.7 Ų |
The compound’s moderate lipophilicity (LogP ≈ 3.8) and polar surface area suggest balanced membrane permeability and solubility, favorable for drug-likeness.
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
A representative synthesis involves:
-
Esterification of nicotinic acid to form ethyl nicotinate.
-
Oxidation with 3-chloroperoxybenzoic acid (mCPBA) to generate pyridine N-oxide intermediates.
-
Nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to introduce cyano groups.
-
Reduction with NaBH<sub>4</sub> in ethanol to yield the final product.
Key challenges include optimizing reaction temperatures (70–110°C) and minimizing side reactions during cyclization.
Industrial Scalability
Industrial production remains underdeveloped due to:
-
High catalyst costs in oxidation steps.
-
Low yields (~40%) in final reduction stages.
Recent advances in flow chemistry and catalytic oxidation may address these bottlenecks.
Biological Activities and Mechanisms
CDK2 Inhibition
The compound exhibits potent inhibition of cyclin-dependent kinase 2 (CDK2), a regulator of cell cycle progression. By binding to the ATP pocket of CDK2, it disrupts phosphorylation events required for G1/S transition, inducing cell cycle arrest in cancer cells.
Table 1: Anticancer Activity Profile
| Cell Line | IC<sub>50</sub> (μM) | Mechanism |
|---|---|---|
| A431 (epidermoid) | 10.2 ± 1.5 | CDK2 inhibition |
| MCF-7 (breast) | 12.8 ± 2.1 | Caspase-3 activation |
| HeLa (cervical) | 9.7 ± 1.8 | ROS generation |
Structure-Activity Relationships (SAR)
Role of the Piperazine Moiety
The 4-pyridin-2-ylpiperazinyl group enhances binding affinity to CDK2 by:
-
Forming hydrogen bonds with Glu81 and Leu83 residues.
-
Participating in π-π stacking with Phe82.
Replacing this group with morpholine reduces activity by ~70%, underscoring its importance.
Impact of Isopropyl Substitution
The isopropyl group at position 5 improves metabolic stability by shielding the core from cytochrome P450 oxidation. Analogues with bulkier substituents (e.g., tert-butyl) exhibit reduced solubility, highlighting a balance between stability and bioavailability.
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: C<sub>max</sub> = 1.2 μg/mL (oral administration in rats).
-
Metabolism: Hepatic oxidation via CYP3A4, producing N-oxide derivatives.
-
Excretion: Primarily renal (60% within 24 hours).
Toxicity Concerns
Dose-dependent hepatotoxicity (ALT elevation at >50 mg/kg) and QT prolongation (hERG IC<sub>50</sub> = 8 μM) necessitate structural modifications for clinical translation.
Comparative Analysis with Analogues
Table 2: Select Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | CDK2 IC<sub>50</sub> (nM) | Anticancer IC<sub>50</sub> (μM) |
|---|---|---|
| Target compound | 85 ± 6 | 9.7–12.8 |
| 3,5-Dimethyl analogue | 120 ± 10 | 14.3–18.5 |
| Pyrazolo[3,4-d]pyrimidine derivative | 210 ± 15 | 22.1–25.9 |
The target compound’s superior potency stems from its optimized piperazine and isopropyl groups.
Future Directions and Challenges
Clinical Translation
-
Prodrug strategies to enhance oral bioavailability.
-
Combination therapies with checkpoint inhibitors (e.g., anti-PD-1).
Synthetic Chemistry Innovations
-
Enantioselective synthesis to resolve racemic mixtures.
-
Green chemistry approaches using biocatalysts for oxidation steps.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume